molecular formula C10H10BrF3O B1294256 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene CAS No. 914635-70-4

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene

Cat. No.: B1294256
CAS No.: 914635-70-4
M. Wt: 283.08 g/mol
InChI Key: KWASTTIZCDIKML-UHFFFAOYSA-N
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Description

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropoxy group, and a trifluoromethyl group

Biochemical Analysis

Biochemical Properties

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes that facilitate halogenation and dehalogenation reactions. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of various xenobiotics. The interaction between this compound and these enzymes often involves the formation of reactive intermediates that can further participate in subsequent biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. Additionally, it has been observed to impact the function of various cell types, including hepatocytes and immune cells, by altering their metabolic activities and signaling cascades .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For example, it can inhibit the activity of certain dehalogenases, thereby affecting the detoxification pathways of halogenated compounds. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its degradation can occur under prolonged exposure to light and heat. Over time, the effects of this compound on cellular function may change, with potential long-term impacts on cell viability and metabolic activities observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on metabolic pathways and cellular functions becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound can undergo oxidative metabolism mediated by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of this compound with these metabolic pathways can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and adipose tissues. The distribution of this compound within the body can affect its localization and overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on enzymatic activities and metabolic processes. The subcellular distribution of this compound plays a crucial role in determining its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-isopropoxy-2-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions produce biaryl compounds .

Scientific Research Applications

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene has several scientific research applications:

Comparison with Similar Compounds

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-bromo-4-propan-2-yloxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c1-6(2)15-7-3-4-9(11)8(5-7)10(12,13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWASTTIZCDIKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650451
Record name 1-Bromo-4-[(propan-2-yl)oxy]-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914635-70-4
Record name 1-Bromo-4-[(propan-2-yl)oxy]-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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